4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE
Overview
Description
4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a trimethylpyridinyl group, and a sulfanyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps. One common method includes the reaction of 3-cyano-4,5,6-trimethylpyridine-2-thiol with acetic acid to form 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid . This intermediate is then reacted with benzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The cyano group may play a role in binding to active sites of enzymes, while the sulfanyl group could be involved in redox reactions. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetic acid
- 3-Cyano-4,5,6-trimethylpyridine-2-thiol
Uniqueness
4-{2-[(3-CYANO-4,5,6-TRIMETHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-[[2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanylacetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-10-11(2)15(8-19)18(21-12(10)3)25-9-16(23)22-14-6-4-13(5-7-14)17(20)24/h4-7H,9H2,1-3H3,(H2,20,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFUVGMNSPLFCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(=O)NC2=CC=C(C=C2)C(=O)N)C#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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